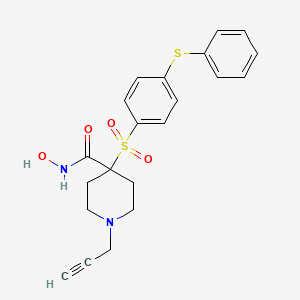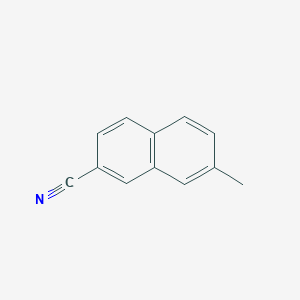
S-decanoyl-4'-phosphopantetheine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-decanoyl-4'-phosphopantetheine is an S-acyl-4'-phosphopantetheine obtained by formal condensation of the thiol group of D-pantetheine 4'-phosphate with the carboxy group of decanoic acid. It has a role as a mouse metabolite. It derives from a decanoic acid. It is a conjugate acid of a S-decanoyl-4'-phosphopantetheine(2-).
Scientific Research Applications
Enzyme Characterization and Functions
- Cloning and Characterization of 4′-Phosphopantetheinyl Transferase : A study identified and characterized a human 4′-phosphopantetheinyl transferase with broad substrate specificity. This enzyme is primarily expressed in the cytosol and is involved in transferring the 4′-phosphopantetheine moiety of coenzyme A to various carrier proteins, playing a significant role in fatty acid synthase and mitochondrial functions (Joshi, Zhang, Rangan, & Smith, 2003).
Structural Insights
- Solution Structures of Spinach Acyl Carrier Protein Complexes : A study using NMR solution structures revealed how spinach acyl carrier protein (ACP) binds to fatty acids, specifically decanoate and stearate, attached to the 4'-phosphopantetheine prosthetic group. This demonstrated the conformational flexibility of ACP in accommodating various binding partners (Zornetzer, Fox, & Markley, 2006).
Biosynthetic Pathways
- Role in Coenzyme A Biosynthesis : Phosphopantetheine adenylyltransferase (PPAT) is a key enzyme in bacterial CoA biosynthesis, catalyzing a rate-limiting step in the transfer of an adenylyl group from ATP to 4′-phosphopantetheine (Izard & Geerlof, 1999).
- Phosphopantetheine-Dependent Enzymes in Metabolism : These enzymes are involved in various biosynthetic pathways, including fatty acid synthases, polyketide synthases, and nonribosomal polypeptide synthases. They utilize the 4′-phosphopantetheine moiety for acyl transfer and activation processes (Crump & Shoolingin‐Jordan, 2002).
Therapeutic Implications
- Inhibitors of Coenzyme-A Biosynthesis as Antimicrobials : A study identified new antimicrobials, termed adipostatins, as inhibitors of Coenzyme-A biosynthesis, targeting phosphopantetheine and related enzymes. These inhibitors displayed potent activity against pathogenic strains, highlighting the therapeutic potential of targeting CoA biosynthesis (Gomez-Rodriguez et al., 2020).
properties
Product Name |
S-decanoyl-4'-phosphopantetheine |
|---|---|
Molecular Formula |
C21H41N2O8PS |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]ethyl] decanethioate |
InChI |
InChI=1S/C21H41N2O8PS/c1-4-5-6-7-8-9-10-11-18(25)33-15-14-22-17(24)12-13-23-20(27)19(26)21(2,3)16-31-32(28,29)30/h19,26H,4-16H2,1-3H3,(H,22,24)(H,23,27)(H2,28,29,30)/t19-/m0/s1 |
InChI Key |
WBQLWGUAQDSZRE-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)O)O |
SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-4-methylpentanamide](/img/structure/B1244158.png)
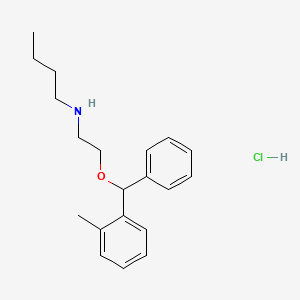

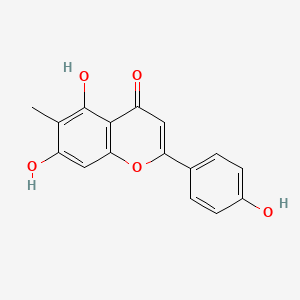
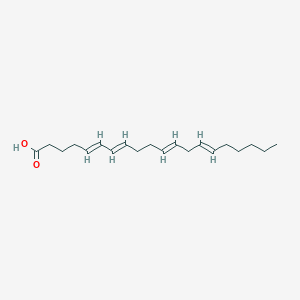
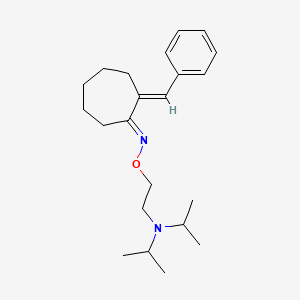
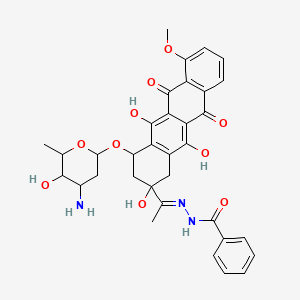
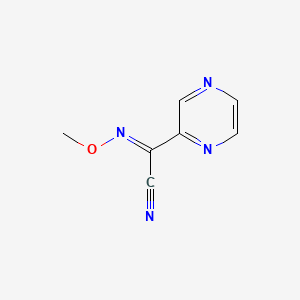
![(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)
![4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1244177.png)
![4-chloro-6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]pyrimidin-5-amine](/img/structure/B1244178.png)
